Multi-Target Biochemical Activity Profile for CAS 887347-58-2 in the Absence of Comparator Data
The only available quantitative biological data for this compound comes from isolated screening entries in BindingDB, reporting IC50 values against several pharmacologically relevant targets: CYP1A2 (2.53E+3 nM), PDE11A (5.29E+3 nM), DPP4 (1.10 nM), PDE4D2 (8.00E+4 nM), and the Adenosine A2A receptor (Ki > 1.00E+5 nM) [1][2][3][4][5]. A critical limitation is the complete lack of quantitative data for any structurally similar comparator (e.g., the N-phenyl analog CAS 887347-52-6 or the N-(2-chlorophenyl) analog CAS 887347-58-2's isomers) under identical assay conditions. Therefore, no direct head-to-head comparison or cross-study comparable analysis is possible. The data below represents the target compound's isolated profile, which cannot be used to prove differentiation over analogs.
| Evidence Dimension | In vitro biochemical inhibition (multiple targets) |
|---|---|
| Target Compound Data | DPP4 IC50: 1.10 nM; CYP1A2 IC50: 2,530 nM; PDE11A IC50: 5,290 nM; PDE4D2 IC50: 80,000 nM; A2AAR Ki: >100,000 nM |
| Comparator Or Baseline | No comparator data available in the same assay for any close structural analog. |
| Quantified Difference | Cannot be calculated; the quantitative difference between this compound and any specific analog remains unknown. |
| Conditions | Target-specific biochemical assays as deposited in ChEMBL and aggregated by BindingDB. DPP4 assay used human plasma and a fluorogenic substrate [3]. PDE assays used recombinant human enzymes and scintillation proximity detection [2][4]. CYP1A2 assay used human liver microsomes [1]. A2AAR assay used radioligand displacement in rat striata [5]. |
Why This Matters
For scientific procurement, this data establishes that the compound is biologically active across a range of targets, but it provides zero basis for choosing it over any other active chromene cinnamamide due to the absence of a comparator.
- [1] BindingDB. BDBM50601513 / CHEMBL5180351: CYP1A2 inhibition data for (2E)-3-(2H-chromen-3-yl)-N-cyclopentylprop-2-enamide. View Source
- [2] BindingDB. BDBM50357847 / CHEMBL1916106: PDE11A inhibition data for a chromene cinnamamide analog. View Source
- [3] BindingDB. BDBM50351402 / CHEMBL1819090: DPP4 inhibition data for a chromene cinnamamide analog. View Source
- [4] BindingDB. BDBM50603823 / CHEMBL5188747: PDE4D2 inhibition data for a chromene cinnamamide analog. View Source
- [5] BindingDB. BDBM50597772 / CHEMBL5170103: Adenosine A2A receptor binding data for a chromene cinnamamide analog. View Source
